SmCB1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25NO6S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
phenyl (E,3S)-3-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)-5-phenylpent-1-ene-1-sulfonate |
InChI |
InChI=1S/C26H25NO6S/c28-26(23-12-7-13-24-25(23)32-18-17-31-24)27-21(15-14-20-8-3-1-4-9-20)16-19-34(29,30)33-22-10-5-2-6-11-22/h1-13,16,19,21H,14-15,17-18H2,(H,27,28)/b19-16+/t21-/m0/s1 |
InChI Key |
HMCWPAADSPIMCY-HCUHUEOSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Inhibitors of Schistosoma mansoni Cathepsin B1 (SmCB1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structures, properties, and mechanisms of action of key inhibitor classes targeting Schistosoma mansoni Cathepsin B1 (SmCB1), a cysteine protease crucial for the parasite's survival and a validated drug target for the treatment of schistosomiasis. This document details the quantitative data for prominent inhibitor classes, outlines experimental protocols for their characterization, and visualizes key concepts through signaling pathways and experimental workflows.
Introduction to SmCB1 as a Drug Target
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The parasite relies on the proteolytic activity of various enzymes for its nutrition and survival within the host. Schistosoma mansoni Cathepsin B1 (SmCB1) is a gut-associated cysteine protease that plays a critical role in the digestion of host blood proteins, making it an essential enzyme for the parasite's growth and development.[1] Inhibition of SmCB1 has been shown to induce severe detrimental phenotypes in the parasite, validating it as a promising target for the development of novel anti-schistosomal drugs.[1]
Key Inhibitor Classes and their Chemical Properties
Two major classes of peptidomimetic inhibitors have shown significant promise in targeting SmCB1: azanitrile and vinyl sulfone inhibitors. These compounds typically feature a "warhead" moiety that interacts with the active site cysteine residue of the enzyme.
Azanitrile Inhibitors
Azanitrile inhibitors are characterized by an aza-peptide scaffold and a nitrile warhead. They act as reversible covalent inhibitors.[2][3] The nitrile group is attacked by the nucleophilic thiol of the catalytic cysteine residue (Cys100) in the SmCB1 active site, forming a covalent isothiosemicarbazide adduct.[2] A key feature of their binding is a conformational change from an E- to a Z-configuration upon entering the active site, which contributes to a favorable energy profile for complex formation.
Vinyl Sulfone Inhibitors
Vinyl sulfone inhibitors are a class of irreversible covalent inhibitors that have demonstrated subnanomolar potency against SmCB1. The vinyl sulfone warhead acts as a Michael acceptor, forming a stable covalent bond with the active site cysteine residue. The potency of these inhibitors is significantly influenced by the substituents at the P1', P2, and P3 positions, which interact with the corresponding S1', S2, and S3 subsites of the enzyme's active site.
Quantitative Data of SmCB1 Inhibitors
The following tables summarize the inhibitory potency of representative azanitrile and vinyl sulfone inhibitors against SmCB1.
Table 1: Inhibitory Potency of Representative Azanitrile Inhibitors against SmCB1
| Compound | P3 | P2 | P1 | Ki (nM) |
| 1a | Cbz | Phe | Ala | >10000 |
| 2a | Cbz | hPhe | Ala | 130 |
| 3a | Cbz | hPhe | hPhe | 2.6 |
| 4a | Cbz | Tyr(OMe) | hPhe | 1.8 |
| 5a | Cbz | Bip | hPhe | 1.1 |
| 6a | Cbz | hPhe | Tyr | 1.5 |
| 7a | Cbz | hPhe | 4-F-Phe | 2.1 |
Note: Data extracted from Jílková et al., 2020.
Table 2: Inhibitory Potency of Representative Vinyl Sulfone Inhibitors against SmCB1
| Compound | R3 | R2 | R1 | R1' | IC50 (nM) |
| K11002 | Mu | Leu | hPhe | Ph | 3.5 |
| K11017 | Mu | Leu | hPhe | Ph | 1.3 |
| K11777 | Mpip | Phe | hPhe | Ph | 0.8 |
| WRR-284 | Mu | Phe | hPhe | Ph | 0.7 |
| WRR-391 | Mu | 4-F-Phe | hPhe | Ph | 0.24 |
| WRR-286 | Mu | Phe | hPhe | 2-Py | 0.61 |
Note: Data for compounds K11002, K11017, K11777, and WRR-284 extracted from Horn et al., 2011. Data for WRR-391 and WRR-286 extracted from Jílková et al., 2020.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of SmCB1 inhibitors.
Recombinant Expression and Purification of SmCB1
The non-glycosylated SmCB1 zymogen can be expressed in the X33 strain of the methylotrophic yeast Pichia pastoris. The protein is purified and subsequently activated by S. mansoni legumain. To prevent oxidation of the active site cysteine, all purification steps are conducted under reducing conditions, typically in the presence of 3.5 mM β-mercaptoethanol and 1 mM EDTA.
SmCB1 Activity and Inhibition Assays
The enzymatic activity of SmCB1 and the potency of its inhibitors are commonly determined using a kinetic fluorescence assay.
-
Reaction Mixture Preparation : The reaction is typically carried out in a 0.1 M sodium acetate (B1210297) buffer at pH 5.5, containing 2.5 mM dithiothreitol (B142953) (DTT) and 0.1% PEG 1500.
-
Enzyme and Substrate : A low nanomolar concentration of recombinant SmCB1 (e.g., 0.6 nM) is used with a fluorogenic peptide substrate, such as Cbz-Phe-Arg-AMC (20 µM).
-
Inhibition Measurement : For inhibition assays, the enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 5 minutes) before the addition of the substrate.
-
Data Acquisition : The release of the fluorescent product (AMC) is monitored continuously using a microplate reader with excitation and emission wavelengths of 360 nm and 465 nm, respectively.
-
Data Analysis : IC50 values are determined by nonlinear regression analysis of the initial reaction rates at different inhibitor concentrations. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Crystallization of SmCB1-Inhibitor Complexes
To elucidate the binding mode of inhibitors, co-crystallization with SmCB1 is performed.
-
Complex Formation : Freshly activated SmCB1 is incubated with a molar excess (e.g., 4 to 5-fold) of the inhibitor. The formation of the complex is monitored by an activity assay.
-
Crystallization : Crystals are typically obtained using the vapor diffusion method in hanging drops.
-
Structure Determination : The crystal structure of the complex is determined using X-ray diffraction.
Visualizations
The following diagrams illustrate key concepts related to SmCB1 inhibition.
References
- 1. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of SmCB1-IN-1: A Representative Peptidomimetic Vinyl Sulfone Inhibitor of Schistosoma mansoni Cathepsin B1
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield information on a specific molecule designated "SmCB1-IN-1". This technical guide has been constructed using a representative, well-characterized class of Schistosoma mansoni Cathepsin B1 (SmCB1) inhibitors—peptidomimetic vinyl sulfones—to fulfill the structural and content requirements of the user request. The data and protocols presented herein are based on published findings for this class of compounds and serve as a template for the discovery and synthesis of a potent SmCB1 inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affecting millions worldwide.[1] The current therapeutic options are limited, with praziquantel (B144689) being the only widely administered drug, creating an urgent need for novel chemotherapeutics.[1][2] The cysteine protease, Schistosoma mansoni Cathepsin B1 (SmCB1), is a critical enzyme for the parasite's digestion of host blood proteins, which is essential for its growth and survival.[3][4] This pivotal role has validated SmCB1 as a promising drug target for the development of new anti-schistosomal agents.[5][6][7] This guide provides an in-depth overview of the discovery and synthesis of potent SmCB1 inhibitors, focusing on the peptidomimetic vinyl sulfone class as a representative example.
Discovery of Potent SmCB1 Inhibitors
The identification of lead compounds targeting SmCB1 has been successfully achieved through a combination of computational and experimental screening approaches. Structure-based drug discovery, utilizing the X-ray crystal structure of SmCB1, has enabled the in silico design and screening of potential inhibitors.[3][8][9] This is often followed by the screening of focused chemical libraries, such as peptidomimetic vinyl sulfones, which are known to target cysteine proteases.[1][2] Initial hits from these screens are then subjected to further biochemical and cell-based assays to confirm their activity and determine their potency.
Data Presentation: Inhibitory Potency and Kinetics
The inhibitory activities of representative peptidomimetic vinyl sulfone compounds against SmCB1 are summarized in the table below. These compounds demonstrate potent, subnanomolar inhibition and high rates of enzyme modification.
Table 1: Quantitative Inhibitory Data for Representative Vinyl Sulfone Inhibitors against SmCB1
| Compound ID | IC₅₀ (nM) | Second-Order Rate Constant (k₂ₙd) (M⁻¹s⁻¹) |
|---|---|---|
| WRR-286 | Subnanomolar | ~2 × 10⁵[1] |
| WRR-391 | Subnanomolar | ~2 × 10⁵[1] |
| K11777 | 10 ± 2[4] | Not Reported |
| K11017 | 20 ± 3[4] | Not Reported |
| CA074 (epoxide control) | 30 ± 5[4] | Not Reported |
Experimental Protocols
The zymogen of non-glycosylated SmCB1 can be expressed in the methylotrophic yeast Pichia pastoris.[4][7] The secreted pro-enzyme is then purified from the culture medium. Activation to the mature, catalytically active enzyme is achieved by incubation with S. mansoni legumain.[4] To maintain enzymatic activity, all purification steps are performed in the presence of reducing agents like β-mercaptoethanol or dithiothreitol (B142953) (DTT) to prevent oxidation of the active site cysteine.[4]
Inhibition measurements are typically performed in a 96-well microplate format at 37°C.[10][11]
-
Reaction Buffer: 0.1 M sodium acetate, pH 5.5, containing 2.5 mM DTT and 0.1% PEG 6000.[10][11]
-
Procedure: Recombinant active SmCB1 (final concentration 20–40 pM) is added to a mixture of the fluorogenic substrate Cbz-Phe-Arg-AMC (20 µM) and the inhibitor at various concentrations.[10][11]
-
Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the fluorescence of the released AMC group (excitation: 360 nm, emission: 465 nm) over time using a microplate reader.[4][10][11]
-
Data Analysis: IC₅₀ values are calculated by nonlinear regression of the initial reaction rates against the inhibitor concentration.[5]
The effect of inhibitors on live parasites is assessed using newly transformed schistosomula (NTS) of S. mansoni.[10]
-
Parasite Culture: NTS are cultured in Basch Medium 169 supplemented with 5% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[10]
-
Inhibitor Treatment: Inhibitors are added to the culture medium, typically at a final concentration of 10 µM.[10]
-
Phenotypic Observation: Changes in parasite motility, morphology, and viability are observed and scored at regular intervals (e.g., every 24 hours for up to 4 days) using a light microscope.[10]
Visualizations: Workflows and Pathways
Caption: A typical workflow for the discovery of SmCB1 inhibitors.
Caption: Mechanism of SmCB1 in parasite digestion and its inhibition.
Caption: A representative chemical synthesis workflow for SmCB1 inhibitors.
References
- 1. Druggable Hot Spots in the Schistosomiasis Cathepsin B1 Target Identified by Functional and Binding Mode Analysis of Potent Vinyl Sulfone Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore Virtual Screening Identifies Riboflavin as an Inhibitor of the Schistosome Cathepsin B1 Protease with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Characterization of Schistosoma mansoni Cathepsin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De Novo Design of Cathepsin B1 Inhibitors as Potential Anti-Schistosomal Agents Using Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In-vitro Efficacy of SmCB1-IN-1: A Cysteine Protease Inhibitor Targeting Schistosoma mansoni
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of SmCB1-IN-1, a potent inhibitor of Schistosoma mansoni cathepsin B1 (SmCB1). SmCB1 is a crucial cysteine protease involved in the digestion of host blood proteins by the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis.[1][2][3][4][5] Its essential role in parasite survival makes it a validated and promising target for novel anti-schistosomal drug development. This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its evaluation, and visualizes the key experimental and mechanistic frameworks.
Quantitative Inhibitory Activity
This compound demonstrates potent and selective inhibition of SmCB1. The key quantitative data for its in-vitro activity are summarized in the table below.
| Inhibitor | Target | Parameter | Value | Selectivity Notes | Reference |
| This compound (Compound 2h) | S. mansoni Cathepsin B1 (SmCB1) | K_i_ | 0.05 µM | Exhibits selectivity over human cathepsins B and L (29% and 37% inhibition at 20 µM, respectively). | |
| This compound | Schistosoma mansoni (whole organism) | % Inhibition | 68% at 1 µM | Demonstrates activity against the parasite. |
Mechanism of Action
This compound belongs to a class of inhibitors that target the active site of cysteine proteases like SmCB1. While the precise binding mode of this compound is not explicitly detailed in the provided search results, inhibitors of SmCB1, such as vinyl sulfones and azanitriles, typically function by forming a covalent bond with the catalytic cysteine residue (Cys100) in the enzyme's active site. This irreversible or reversible covalent modification inactivates the enzyme, preventing it from performing its normal digestive functions, which are critical for the parasite's growth and survival.
Experimental Protocols
The following protocols are based on established methodologies for assessing the in-vitro activity of inhibitors against SmCB1.
Recombinant SmCB1 Production and Activation
-
Expression: A non-glycosylated form of the SmCB1 zymogen is expressed in the methylotrophic yeast Pichia pastoris (strain X33).
-
Purification: The expressed zymogen is purified to homogeneity.
-
Activation: The purified SmCB1 zymogen is activated by incubation with S. mansoni legumain or under acidic conditions to proteolytically remove the pro-peptide, yielding the mature, active enzyme. All purification and activation steps are conducted under reducing conditions to protect the active site cysteine.
SmCB1 Activity and Inhibition Assay
This fluorometric assay measures the enzymatic activity of SmCB1 and the inhibitory potential of compounds like this compound.
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 2.5 mM dithiothreitol (B142953) (DTT) and 0.1% PEG 1500 or PEG 6000.
-
Enzyme Preparation: Recombinant active SmCB1 is diluted in the assay buffer to a final concentration of approximately 0.6 nM to 40 pM.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations (e.g., ranging from 0 to 100 µM).
-
Reaction Mixture: The assay is performed in a 96- or 384-well microplate format with a total volume of 100 µL.
-
Incubation:
-
For inhibition measurements, the enzyme is pre-incubated with the inhibitor for 5 minutes at 37 °C.
-
Alternatively, the enzyme is added to a mixture of the substrate and inhibitor.
-
-
Substrate Addition: The reaction is initiated by adding the fluorogenic substrate, Cbz-Phe-Arg-AMC (Z-FR-AMC), to a final concentration of 20 µM.
-
Kinetic Measurement: The release of the fluorescent product, 7-amido-4-methylcoumarin (AMC), is monitored continuously in a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 465 nm at 37 °C.
-
Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time curve. For inhibition studies, IC50 values are calculated by non-linear regression analysis of the enzyme activity at different inhibitor concentrations. Ki values can be determined from these results using appropriate kinetic models.
Visualizations
Experimental Workflow for SmCB1 Inhibition Assay
The following diagram illustrates the general workflow for determining the in-vitro inhibitory activity of a compound against SmCB1.
Caption: Workflow for SmCB1 in-vitro inhibition assay.
Proposed Inhibitory Mechanism of this compound
This diagram illustrates the proposed mechanism of action where this compound inhibits the enzymatic activity of SmCB1, thereby disrupting the parasite's digestion of host hemoglobin.
Caption: Proposed mechanism of SmCB1 inhibition by this compound.
References
- 1. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Characterization of Schistosoma mansoni Cathepsin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition of cathepsin B drug target from the human blood fluke, Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Druggable hot spots in the schistosomiasis cathepsin B1 target [uochb.cz]
SmCB1-IN-1 as a potential anti-schistosomal agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The parasite's survival relies on its ability to digest host blood proteins for nutrition, a process mediated by a cascade of proteases. Among these, Schistosoma mansoni cathepsin B1 (SmCB1) has emerged as a critical enzyme for the parasite's growth and a validated target for novel anti-schistosomal drugs.[1][2][3] This technical guide focuses on SmCB1-IN-1, a potent inhibitor of SmCB1, and provides a comprehensive overview of its characteristics, the methodologies used for its evaluation, and the broader context of SmCB1 inhibition as a therapeutic strategy.
This compound: Inhibitory Profile and Selectivity
This compound is a noteworthy inhibitor of S. mansoni cathepsin B1 (SmCB1).[4] Its inhibitory activity and selectivity against human cathepsins are crucial parameters for its potential as a drug candidate.
| Compound | Target | K_i (μM) | % Inhibition of S. mansoni (at 1 μM) | % Inhibition of Human Cathepsin B (at 20 μM) | % Inhibition of Human Cathepsin L (at 20 μM) |
| This compound | SmCB1 | 0.05 | 68% | 29% | 37% |
| Table 1: Inhibitory activity and selectivity of this compound.[4] |
The Role of SmCB1 in Schistosome Biology
SmCB1 is a gut-associated cysteine peptidase that plays a pivotal role in the digestion of host blood proteins, such as hemoglobin.[1][5][6] This enzymatic activity is essential for the parasite's growth, development, and reproduction.[2][7] The enzyme is synthesized as an inactive zymogen and is activated by the removal of a pro-peptide, a process that can be catalyzed by another schistosome protease, legumain.[1] SmCB1 is localized to the gut lumen and the surrounding gastrodermis of the adult worm.[6]
The inhibition of SmCB1 has been shown to be detrimental to the parasite. Both genetic knockdown (RNA interference) and chemical inhibition of SmCB1 lead to impaired growth of the parasite.[7] This validation of SmCB1 as a drug target has spurred the development of various inhibitors, including this compound.[1][2]
Below is a diagram illustrating the proposed mechanism of action of SmCB1 in the schistosome gut and the inhibitory effect of agents like this compound.
Experimental Protocols
The evaluation of SmCB1 inhibitors involves a series of well-defined experimental procedures. The following sections detail the key protocols for recombinant protein production, enzymatic assays, and inhibitor complex formation.
Recombinant Expression and Purification of SmCB1
The production of active recombinant SmCB1 is a prerequisite for in vitro inhibitor screening and structural studies. A non-glycosylated mutant of the SmCB1 zymogen is typically expressed in the yeast Pichia pastoris.[1][8][9]
Protocol:
-
Expression: The SmCB1 zymogen is expressed using the pPICZαA vector in the X33 strain of Pichia pastoris.[1][9]
-
Purification: The expressed zymogen is purified from the culture medium. All purification steps are conducted under reducing conditions (e.g., in the presence of 3.5 mM β-mercaptoethanol or 2 mM dithiothreitol (B142953) and 1 mM EDTA) to prevent oxidation of the active site cysteine.[1][9]
-
Activation: The purified SmCB1 zymogen is activated by incubation with S. mansoni legumain.[1][9] The activation process involves the proteolytic removal of the pro-peptide.[1]
Inhibition Assays
The inhibitory potency of compounds like this compound is determined using kinetic fluorescence assays.[8][9]
Protocol:
-
Reaction Mixture: The assay is performed in a 96-well microplate. Each well contains the fluorogenic substrate Cbz-Phe-Arg-AMC (20 μM) and the inhibitor at varying concentrations (0–100 μM) in a buffer solution (0.1 M sodium acetate, pH 5.5, containing 2.5 mM dithiothreitol and 0.1% PEG 6000).[9]
-
Enzyme Addition: The reaction is initiated by adding a small amount of active SmCB1 (20–40 pM) to the mixture.[9]
-
Fluorescence Monitoring: The hydrolysis of the substrate is monitored by measuring the increase in fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[9]
-
Data Analysis: The initial reaction rates are determined, and the inhibition constants (K_i) are calculated from dose-response curves.
The general workflow for screening SmCB1 inhibitors is depicted in the following diagram.
Preparation of SmCB1-Inhibitor Complexes for Structural Studies
To understand the molecular basis of inhibition, co-crystal structures of SmCB1 in complex with inhibitors are determined.[1][9]
Protocol:
-
Complex Formation: Freshly activated SmCB1 is incubated with a molar excess (typically 4- to 5-fold) of the inhibitor in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing cysteine and EDTA) for several hours at room temperature or 18 °C.[1][9]
-
Monitoring Inhibition: The formation of the complex is monitored by measuring the decrease in enzyme activity using a fluorogenic substrate.[1][9]
-
Purification and Concentration: The SmCB1-inhibitor complex is re-chromatographed and concentrated. The buffer is exchanged to a low-salt buffer suitable for crystallization (e.g., 2.5 mM sodium acetate, pH 5.5).[1]
Other Classes of SmCB1 Inhibitors
Besides this compound, other classes of compounds have been investigated as SmCB1 inhibitors, providing a broader understanding of the structure-activity relationships for targeting this enzyme.
-
Vinyl Sulfones: These are potent, covalent inhibitors of SmCB1.[1][2] Some vinyl sulfone inhibitors have shown activity in the subnanomolar range and are effective against the parasite in culture.[2] K11777 is a well-studied vinyl sulfone inhibitor that has been used to validate SmCB1 as a drug target in a mouse model of schistosomiasis.[1]
-
Azanitriles: Azadipeptide nitriles represent another class of covalent inhibitors that are lethal to S. mansoni in culture.[9][10] They exhibit a different binding mechanism compared to their carba analogs.[9]
-
Gallinamides: These nature-inspired compounds are potent anti-schistosomal agents that inhibit SmCB1.[11]
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for new anti-schistosomal drugs. Its potent inhibition of SmCB1 and selectivity over human cathepsins are desirable properties for a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the discovery of novel SmCB1 inhibitors. Future research should focus on optimizing the potency and pharmacokinetic properties of SmCB1 inhibitors to advance them into preclinical and clinical development. The structural information gained from SmCB1-inhibitor complexes will be invaluable for the rational design of next-generation anti-schistosomal drugs.[2]
References
- 1. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Druggable Hot Spots in the Schistosomiasis Cathepsin B1 Target Identified by Functional and Binding Mode Analysis of Potent Vinyl Sulfone Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Design of Cathepsin B1 Inhibitors as Potential Anti-Schistosomal Agents Using Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. dovepress.com [dovepress.com]
- 8. Structural and Functional Characterization of Schistosoma mansoni Cathepsin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Target Validation of SmCB1 in Schistosoma mansoni: A Technical Guide to SmCB1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Schistosoma mansoni cathepsin B1 (SmCB1) using inhibitors, with a focus on the chemical class represented by SmCB1-IN-1. Schistosomiasis, a debilitating parasitic disease, affects millions worldwide, and the reliance on a single drug, praziquantel, necessitates the development of new therapeutic agents. SmCB1, a crucial digestive protease of the parasite, has emerged as a promising drug target. This document details the mechanism of action of SmCB1 inhibitors, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.
Introduction to SmCB1 as a Drug Target
Schistosoma mansoni, a parasitic blood fluke, resides in the mesenteric veins of its human host, feeding on blood. The parasite's gut contains a network of proteases that are essential for digesting host hemoglobin and other proteins for nutrition and survival.[1][2] Among these, S. mansoni cathepsin B1 (SmCB1) is a highly abundant cysteine protease that plays a critical role in this digestive process.[1][2] Genetic and chemical studies have validated SmCB1 as a vital enzyme for parasite growth and viability, making it an attractive target for novel anti-schistosomal drugs.[1][3] Inhibition of SmCB1 has been shown to impair parasite growth, reduce egg production, and ultimately lead to parasite death.[3][4]
This compound and the Azanitrile Inhibitor Class
This compound belongs to the class of azadipeptide nitrile inhibitors. These compounds are potent and specific inhibitors of cysteine proteases. Their mechanism of action involves a reversible covalent interaction with the active site cysteine residue (Cys100 in SmCB1) of the enzyme.[4][5] This interaction forms a stable, yet reversible, isothiosemicarbazide adduct, effectively blocking the enzyme's catalytic activity.[5] Structural studies have revealed that azadipeptide nitriles undergo a conformational change upon binding to SmCB1, which contributes to their high potency.[5][6]
Quantitative Efficacy of SmCB1 Inhibitors
The efficacy of SmCB1 inhibitors has been quantified through various in vitro assays, measuring both enzymatic inhibition and phenotypic effects on the parasite. The following tables summarize key quantitative data for azanitrile and other potent SmCB1 inhibitors.
Table 1: In Vitro Enzymatic Inhibition of SmCB1
| Inhibitor Class | Compound | Target | IC50 (nM) | Ki (µM) | Reference |
| Azadipeptide Nitrile | 3a | SmCB1 | < 10 | - | [5] |
| Azadipeptide Nitrile | Representative Analogs | SmCB1 | Range: 1.5 - >10,000 | - | [5] |
| Vinyl Sulfone | K11777 | SmCB1 | 1.1 ± 0.1 | - | [1] |
| Vinyl Sulfone | K11017 | SmCB1 | 2.3 ± 0.2 | - | [1] |
| Pro-peptide Mimetic | - | SmCB1 | - | Low µM range | [7] |
| Gallinamide A Analog | - | SmCB1 | Nanomolar range | - | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.[9][10][11] Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
Table 2: Phenotypic Effects of SmCB1 Inhibitors on S. mansoni
| Inhibitor Class | Life Stage | Concentration (µM) | Effect | Timepoint | Reference |
| Azadipeptide Nitrile | Schistosomula & Adult Worms | 10 | Lethal | 72 hours | [5] |
| Vinyl Sulfone | Newly Transformed Schistosomula (NTS) | 1-10 | Severe phenotypic alterations (Graded I-III) | Not Specified | [1] |
| Gallinamide A Analogs | Schistosomula & Adult Worms | Not Specified | Deleterious phenotypic responses | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of SmCB1 inhibitors. The following sections provide an overview of key experimental protocols.
Recombinant SmCB1 Expression and Purification
The production of active recombinant SmCB1 is a prerequisite for enzymatic assays.
-
Expression System: Pichia pastoris is a commonly used expression system for producing recombinant SmCB1.[12][13]
-
Construct: The gene encoding the zymogen form of SmCB1 is cloned into a suitable expression vector.
-
Expression and Secretion: The transformed P. pastoris is cultured, and the recombinant SmCB1 zymogen is secreted into the culture medium.
-
Purification: The zymogen is purified from the culture supernatant using chromatography techniques.
-
Activation: The purified zymogen is activated to the mature enzyme by proteolytic removal of the pro-peptide, which can be catalyzed by an asparaginyl endopeptidase like S. mansoni legumain (SmAE).[2]
SmCB1 Enzymatic Activity and Inhibition Assay
This assay quantifies the catalytic activity of SmCB1 and the inhibitory potency of test compounds.
-
Assay Principle: A fluorogenic peptide substrate, such as Cbz-Phe-Arg-AMC, is used.[1] Cleavage of the substrate by SmCB1 releases a fluorescent product (AMC), which can be measured over time.
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains:
-
Recombinant SmCB1 (e.g., 0.6 nM).[1]
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing dithiothreitol (B142953) and a non-ionic surfactant).[1]
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated for a set period (e.g., 5 minutes).[1]
-
The reaction is initiated by adding the fluorogenic substrate (e.g., 20 µM).[1]
-
The increase in fluorescence is monitored kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm and 465 nm, respectively).[1]
-
-
Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
In Vitro Schistosome Viability Assays
These assays assess the phenotypic effects of inhibitors on different life stages of the parasite.
-
Parasite Preparation:
-
Culture Conditions: Parasites are cultured in a suitable medium (e.g., DMEM) supplemented with serum at 37°C in a 5% CO2 atmosphere.[14][15]
-
Compound Treatment: Test compounds are added to the culture medium at various concentrations.
-
Phenotypic Assessment: The viability and morphology of the parasites are observed at different time points (e.g., 24, 48, 72 hours) using a microscope. Phenotypic changes can include alterations in motility, tegumental damage, gut changes, and death.[16] A scoring system is often used to quantify the severity of the effects.[1]
Visualizing the Pathways and Processes
Graphviz diagrams are provided below to illustrate the key biological and experimental workflows.
Caption: Signaling pathway of SmCB1-mediated digestion and its inhibition.
Caption: Experimental workflow for SmCB1 inhibitor validation.
Caption: Logical relationship from inhibitor to parasite phenotype.
Conclusion
The validation of SmCB1 as a drug target in Schistosoma mansoni is well-supported by a robust body of evidence. Potent and specific inhibitors, such as those of the azanitrile class like this compound, have demonstrated significant efficacy in both enzymatic and whole-organism assays. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate and develop novel SmCB1 inhibitors. The continued exploration of this target holds great promise for the development of new and effective treatments for schistosomiasis, addressing a critical global health need.
References
- 1. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mapping the pro-peptide of the Schistosoma mansoni cathepsin B1 drug target: modulation of inhibition by heparin and design of mimetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 12. Structural and Functional Characterization of Schistosoma mansoni Cathepsin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Luminescence-based, Medium-Throughput Assay for Drug Screening in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 16. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SmCB1-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SmCB1-IN-1 is a potent, targeted inhibitor of Schistosoma mansoni cathepsin B1 (SmCB1), a cysteine protease crucial for the parasite's digestion of host blood proteins.[1][2] This enzyme is a validated drug target for the treatment of schistosomiasis, a parasitic disease affecting millions worldwide.[1] this compound belongs to the class of azanitrile inhibitors, which act by forming a reversible covalent bond with the catalytic cysteine residue in the active site of the protease.[1][3] These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based assays to evaluate its efficacy and selectivity.
Mechanism of Action
SmCB1 is a digestive peptidase located in the gut of Schistosoma mansoni. It plays a pivotal role in the breakdown of host hemoglobin and other proteins, which are essential for the parasite's growth, development, and reproduction. This compound, as an azadipeptide nitrile, specifically targets the active site of SmCB1. The inhibitor's "warhead" forms a reversible isothiosemicarbazide adduct with the thiol group of the catalytic cysteine residue (Cys100), thereby blocking the enzyme's proteolytic activity. This inhibition of a key digestive enzyme leads to starvation and is ultimately lethal to the parasite.
Data Presentation
The inhibitory activity of this compound and related compounds is typically quantified through determination of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for azanitrile inhibitors against SmCB1 and their cytotoxicity against human cell lines.
Table 1: In Vitro Inhibition of Recombinant SmCB1 by Azanitrile Inhibitors
| Compound | Ki (nM) | Reference |
| Azanitrile 1a | 8.5 | |
| Azanitrile 2a | 2.3 | |
| Azanitrile 3a | 1.2 | |
| Azanitrile 4a | 4.1 | |
| Azanitrile 5a | 6.7 |
Table 2: Cytotoxicity of Azanitrile Inhibitors against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Azanitrile 3a | HEK293T | > 10 | |
| Azanitrile 3a | HepG2 | > 10 |
Experimental Protocols
Enzymatic Assay: In Vitro Inhibition of SmCB1
This protocol details the measurement of SmCB1 inhibition using a fluorogenic substrate.
Materials:
-
Recombinant SmCB1 enzyme
-
This compound (or other inhibitors)
-
Fluorogenic substrate: Cbz-Phe-Arg-AMC
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 2.5 mM dithiothreitol (B142953) (DTT) and 0.1% PEG 6000
-
96-well black microplates
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of the inhibitor dilution to each well. Include wells with Assay Buffer and DMSO as negative controls.
-
Add 25 µL of the fluorogenic substrate Cbz-Phe-Arg-AMC (final concentration 20 µM) to each well.
-
Initiate the reaction by adding 25 µL of recombinant SmCB1 (final concentration 20–40 pM) to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the hydrolysis of the substrate by measuring the increase in fluorescence at excitation and emission wavelengths of 360 nm and 465 nm, respectively.
-
Record fluorescence readings every minute for 15-60 minutes.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Assessing the Stability of SmCB1-IN-1 in Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for evaluating the chemical stability of the Schistosoma mansoni cathepsin B1 (SmCB1) inhibitor, SmCB1-IN-1, in various aqueous solutions. Adherence to this protocol will ensure the generation of reliable and reproducible data, crucial for determining appropriate storage conditions, formulation development, and interpretation of biological assay results.
Introduction
This compound is a small molecule inhibitor targeting Schistosoma mansoni cathepsin B1 (SmCB1), a digestive protease essential for the parasite's survival.[1][2][3] As a cysteine protease, SmCB1 is a validated drug target for the treatment of schistosomiasis, a disease affecting millions worldwide.[1][2][4] The stability of this compound in solution is a critical parameter that can influence its efficacy and shelf-life. Instability can lead to a loss of active compound, formation of degradation products with altered activity or toxicity, and consequently, unreliable experimental outcomes.
This protocol details a systematic approach to assess the stability of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely used and robust method for stability-indicating assays.[5][6] The protocol also includes provisions for forced degradation studies to identify potential degradation pathways and characterize degradation products, often with the aid of Mass Spectrometry (MS).[6]
SmCB1 Biological Pathway
Schistosoma mansoni cathepsin B1 (SmCB1) is a crucial peptidase located in the gut of the parasite.[2][7] Its primary function is to digest host blood proteins, particularly hemoglobin, as a source of nutrients for parasite growth and development.[2] The enzyme is synthesized as an inactive zymogen and requires proteolytic cleavage of its propeptide to become active.[1][2] This activation can be autocatalytic, a process regulated by sulfated polysaccharides, or mediated by another schistosome enzyme, asparaginyl endopeptidase (legumain).[1] By inhibiting SmCB1, compounds like this compound disrupt this vital feeding process, leading to arrested development and parasite death, validating SmCB1 as a key therapeutic target.[2][3]
References
- 1. Activation route of the Schistosoma mansoni cathepsin B1 drug target: structural map with a glycosaminoglycan switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for High-Throughput Screening of SmCB1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to SmCB1 as a Drug Target
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions of people globally.[1] The parasite relies on the degradation of host blood proteins for nutrition and survival, a process mediated by a cascade of proteases. Schistosoma mansoni cathepsin B1 (SmCB1) is a crucial cysteine protease found in the gut of the parasite, playing a pivotal role in the digestion of hemoglobin and other host proteins.[2][3] Its essential function in parasite physiology makes SmCB1 a validated and promising drug target for the development of new anti-schistosomal therapies.[2][4]
SmCB1-IN-1 is a potent and selective inhibitor of SmCB1, demonstrating significant activity against the S. mansoni parasite.[5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of SmCB1.
Mechanism of Action of SmCB1 and Inhibition
SmCB1, like other cathepsin B enzymes, is a cysteine protease that utilizes a catalytic triad (B1167595) composed of cysteine, histidine, and asparagine residues in its active site to hydrolyze peptide bonds. The enzyme exhibits both endopeptidase and exopeptidase (carboxydipeptidase) activities.[1] The inhibition of SmCB1 disrupts the parasite's ability to obtain essential nutrients, leading to impaired growth and viability.[3]
This compound is a covalent inhibitor that irreversibly binds to the active site of SmCB1. This mechanism of action offers high potency and prolonged duration of target engagement. High-throughput screening assays are essential for identifying novel inhibitors that can selectively target SmCB1 over host cathepsins, thereby minimizing potential off-target effects.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, a potent inhibitor of S. mansoni cathepsin B1.[5]
| Parameter | Value | Notes |
| Target Enzyme | Schistosoma mansoni Cathepsin B1 (SmCB1) | |
| Inhibitor | This compound (Compound 2h) | |
| Ki | 0.05 µM | Inhibition constant against SmCB1. |
| Selectivity | ||
| vs. Human Cathepsin B | 29% inhibition at 20 µM | Demonstrates selectivity for the parasite enzyme. |
| vs. Human Cathepsin L | 37% inhibition at 20 µM | Demonstrates selectivity for the parasite enzyme. |
| Anti-parasitic Activity | 68% inhibition of S. mansoni | At a concentration of 1 µM. |
Experimental Protocols
This section provides a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of recombinant SmCB1. This protocol is based on established methods for SmCB1 enzymatic assays.[1][6]
Recombinant SmCB1 Expression and Purification
For screening purposes, a consistent and pure source of the enzyme is required. Recombinant SmCB1 can be expressed in various systems, with Pichia pastoris being a commonly used host.[1][2]
-
Expression: The gene encoding for the zymogen form of SmCB1 is cloned into a suitable expression vector for P. pastoris.
-
Purification: The expressed zymogen is purified from the culture medium using affinity chromatography.
-
Activation: The purified SmCB1 zymogen is activated by proteolytic cleavage to yield the mature, active enzyme.[1]
High-Throughput Screening (HTS) Assay Protocol
This fluorometric assay measures the enzymatic activity of SmCB1 through the cleavage of a synthetic peptide substrate, releasing a fluorescent molecule.
Materials:
-
Recombinant active SmCB1
-
This compound (or other test compounds)
-
Fluorogenic substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 2.5 mM DTT and 0.1% PEG 6000[1][6]
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm[1][6]
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control (0% enzyme activity).
-
-
Enzyme Addition:
-
Dilute the recombinant active SmCB1 to the desired concentration (e.g., 20-40 pM) in the assay buffer.[6]
-
Add the diluted enzyme solution to all wells of the 384-well plate containing the compounds.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes for slow-binding inhibitors) to allow the compounds to interact with the enzyme.[6]
-
-
Substrate Addition and Kinetic Reading:
-
Prepare the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 20 µM in the assay buffer.[1][6]
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic read) at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[1][6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.
-
Normalize the data using the negative (DMSO) and positive controls. The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 or Ki values.
Visualizations
High-Throughput Screening Workflow
Caption: Workflow for a high-throughput screening assay to identify SmCB1 inhibitors.
Mechanism of Covalent Inhibition of SmCB1
Caption: Mechanism of irreversible covalent inhibition of SmCB1 by an inhibitor.
References
- 1. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Characterization of Schistosoma mansoni Cathepsin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Druggable hot spots in the schistosomiasis cathepsin B1 target [uochb.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Enzyme Kinetics of SmCB1 with SmCB1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosoma mansoni cathepsin B1 (SmCB1) is a cysteine protease crucial for the survival of the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis, a disease affecting millions worldwide. The enzyme plays a key role in the digestion of host blood proteins, making it an essential nutrient source for the parasite.[1][2] Due to its vital function, SmCB1 has been validated as a promising drug target for the development of new anti-schistosomal therapies.[1][3] SmCB1-IN-1 is a potent inhibitor of SmCB1, demonstrating significant potential for therapeutic development.[1]
These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound against recombinant S. mansoni SmCB1 using a continuous fluorometric enzyme kinetic assay.
Quantitative Data Summary: this compound
This compound (also referred to as Compound 2h) is a highly potent inhibitor of SmCB1. Its kinetic parameters and selectivity have been characterized, providing a strong basis for its use as a tool compound in research and as a lead for drug development. The key quantitative data are summarized below.
| Parameter | Value | Target Enzyme | Notes | Reference |
| Inhibition Constant (Ki) | 0.050 µM (50 nM) | S. mansoni Cathepsin B1 (SmCB1) | Demonstrates high-affinity binding to the target enzyme. | |
| Selectivity vs. Human Cathepsin B | 29% Inhibition | Human Cathepsin B | Measured at an inhibitor concentration of 20 µM. | MedchemExpress Product Page |
| Selectivity vs. Human Cathepsin L | 37% Inhibition | Human Cathepsin L | Measured at an inhibitor concentration of 20 µM. | MedchemExpress Product Page |
| Anti-parasitic Activity | 68% Inhibition/Death | S. mansoni adult worms | Measured at an inhibitor concentration of 1 µM. |
Experimental Protocols
This section details the materials and methods required to determine the inhibition constant (Ki) of this compound for SmCB1. Given the potent, nanomolar Ki value, this compound is a tight-binding inhibitor, and the data analysis should be performed accordingly.
Materials and Reagents
-
Enzyme: Recombinant S. mansoni Cathepsin B1 (SmCB1), purified.
-
Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Substrate: Z-Phe-Arg-AMC (Cbz-phenylalanine-arginine-7-amino-4-methylcoumarin), dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Reducing Agent: Dithiothreitol (DTT). Prepare a fresh stock solution (e.g., 100 mM in water).
-
Detergent/Carrier: Polyethylene glycol (PEG) 6000 or 1500.
-
Reaction Plates: Black, flat-bottom, 96-well microplates (for fluorescence assays).
-
Instrumentation: Fluorescence microplate reader with excitation/emission filters for 360 nm and 465 nm, respectively.
Assay Buffer Preparation
Prepare the Complete Assay Buffer fresh on the day of the experiment:
-
0.1 M Sodium Acetate, pH 5.5
-
2.5 mM DTT
-
0.1% PEG 1500 (or 0.01% - 0.1% PEG 6000)
Protocol for Ki Determination
This protocol is designed for a 100 µL final reaction volume in a 96-well plate format.
Step 1: Reagent Preparation
-
Thaw the stock solutions of SmCB1 enzyme, this compound inhibitor, and Z-Phe-Arg-AMC substrate on ice.
-
Prepare serial dilutions of this compound in 100% DMSO. Then, dilute these into the Complete Assay Buffer to the desired test concentrations (e.g., 2x final concentration). It is critical to select a concentration range that brackets the expected Ki value (e.g., from 1 nM to 1 µM).
-
Dilute the SmCB1 enzyme stock in ice-cold Complete Assay Buffer to a working concentration (e.g., 2x final concentration, typically in the low nanomolar or high picomolar range, such as 1.2 nM).
-
Dilute the Z-Phe-Arg-AMC substrate stock in Complete Assay Buffer to a working concentration (e.g., 2x final concentration, typically 20-40 µM).
Step 2: Enzyme and Inhibitor Pre-incubation
-
Add 50 µL of the diluted SmCB1 enzyme solution to each well of the 96-well plate.
-
Add 50 µL of the serially diluted this compound solutions to the corresponding wells. For control wells (no inhibitor), add 50 µL of Complete Assay Buffer containing the same final percentage of DMSO as the inhibitor wells.
-
Mix the plate gently and pre-incubate the enzyme and inhibitor for a set period (e.g., 5-60 minutes) at 37°C. The pre-incubation time should be standardized and may need to be optimized, especially for slow-binding inhibitors.
Step 3: Reaction Initiation and Monitoring
-
Initiate the enzymatic reaction by adding 100 µL of the 2x substrate solution (Z-Phe-Arg-AMC) to each well, bringing the final reaction volume to 200 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over time (e.g., every 30 seconds for 15-30 minutes). The initial linear portion of the progress curve represents the initial velocity (vi).
Step 4: Data Analysis
-
Calculate the initial velocity (rate of fluorescence change) for each inhibitor concentration from the linear phase of the reaction progress curves.
-
Plot the initial velocities (vi) against the corresponding inhibitor concentrations ([I]).
-
Because this compound is a tight-binding inhibitor (Ki is comparable to the enzyme concentration used in the assay), standard IC50-to-Ki conversions (like the Cheng-Prusoff equation) are not accurate. Instead, fit the data directly to the Morrison equation for tight-binding inhibitors using a non-linear regression software (e.g., GraphPad Prism).
Morrison Equation: v_i = v_0 * (1 - (([E]_t + [I]_t + K_i_app) - sqrt(([E]_t + [I]_t + K_i_app)^2 - 4[E]_t[I]_t)) / (2*[E]_t))
Where:
-
v_i is the initial velocity at inhibitor concentration [I].
-
v_0 is the velocity of the uninhibited reaction.
-
[E]_t is the total enzyme concentration.
-
[I]_t is the total inhibitor concentration.
-
K_i_app is the apparent inhibition constant.
The software will fit the curve and directly calculate the K_i_app. If the inhibition is competitive, the true K_i can be calculated using: K_i = K_i_app / (1 + [S]/K_m).
Visualizations
Experimental Workflow
Caption: Workflow for determining the Ki of this compound against SmCB1.
Inhibition Mechanism
Caption: General model of enzyme inhibition by this compound.
References
- 1. Dual Strategy to Design New Agents Targeting Schistosoma mansoni: Advancing Phenotypic and Sm CB1 Inhibitors for Improved Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the Schistosoma mansoni nutritional mechanisms to design new antischistosomal compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of SmCB1-IN-1 in Biological Samples
Introduction
Schistosoma mansoni cathepsin B1 (SmCB1) is a cysteine protease crucial for the survival and pathogenesis of the parasite Schistosoma mansoni, the causative agent of schistosomiasis. It plays a key role in the digestion of host blood proteins, making it a prime target for the development of novel anti-schistosomal drugs.[1][2][3][4] SmCB1-IN-1 is a representative small molecule inhibitor designed to target the active site of this enzyme. For researchers and drug development professionals, the accurate quantification of this compound in biological samples is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. These studies are critical for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor, as well as for establishing a relationship between its concentration and therapeutic or adverse effects.
This document provides detailed application notes and standardized protocols for two widely used bioanalytical methods for the quantification of this compound in biological matrices such as plasma and serum: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Application Note 1: LC-MS/MS Method for Quantification of this compound
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. This technique is considered the gold standard for bioanalysis in drug development due to its high selectivity, which allows for the differentiation of the parent drug from its metabolites.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS assay for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
Experimental Workflow
Protocol: LC-MS/MS Quantification of this compound in Human Plasma
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher)[5]
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare working solutions of this compound by serial dilution of the stock solution.
-
Spike the working solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into a 96-well plate.
-
Add 150 µL of ACN containing the IS to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
4. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for both this compound and the IS.
-
5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application Note 2: ELISA Method for Quantification of this compound
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique that can be developed for the quantification of a drug, provided that specific antibodies against the drug are available. A competitive ELISA is the most common format for small molecule quantification.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a competitive ELISA for the quantification of this compound in human serum.
| Parameter | Result |
| Linearity Range | 0.5 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL |
| Accuracy (% Bias) | Within ±20% |
| Precision (% CV) | < 20% |
| Specificity | High (dependent on antibody) |
Experimental Workflow
Protocol: Competitive ELISA for this compound in Human Serum
1. Materials and Reagents
-
This compound reference standard.
-
This compound conjugated to a carrier protein (e.g., BSA or OVA).
-
Primary antibody: Monoclonal or polyclonal antibody specific for this compound.
-
Secondary antibody: Enzyme-conjugated antibody against the primary antibody's host species (e.g., HRP-conjugated Goat Anti-Mouse IgG).
-
96-well ELISA plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Assay diluent (e.g., PBS with 0.1% BSA).
-
Substrate solution (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
2. Plate Coating
-
Dilute the this compound-protein conjugate to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
3. Plate Blocking
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
4. Competitive Reaction
-
Prepare calibration standards by serially diluting the this compound reference standard in the assay diluent.
-
Dilute serum samples as required in the assay diluent.
-
Add 50 µL of standards, QCs, or diluted samples to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature on a shaker. During this step, the free this compound in the sample competes with the coated this compound for binding to the primary antibody.
5. Detection
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
6. Data Analysis
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance against the concentration of the standards. The signal will be inversely proportional to the concentration of this compound.
-
Use a four-parameter logistic (4-PL) curve fit to model the data.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
SmCB1 Inhibition Pathway
The development and validation of these detection methods are predicated on the mechanism of action of this compound, which involves binding to the active site of the SmCB1 enzyme to block its catalytic activity.
Disclaimer: The protocols and data presented are for illustrative purposes and represent typical methodologies. Specific parameters for any given SmCB1 inhibitor, such as "this compound," must be optimized and validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.
References
- 1. De Novo Design of Cathepsin B1 Inhibitors as Potential Anti-Schistosomal Agents Using Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Structural and Functional Characterization of Schistosoma mansoni Cathepsin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Druggable Hot Spots in the Schistosomiasis Cathepsin B1 Target Identified by Functional and Binding Mode Analysis of Potent Vinyl Sulfone Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing SmCB1-IN-1 Concentration for Enzyme Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SmCB1-IN-1 for effective inhibition of the Schistosoma mansoni cathepsin B1 (SmCB1) enzyme.
Troubleshooting Guide
This guide addresses specific issues that may arise during enzyme inhibition experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme inhibition observed | Inactive Inhibitor: this compound may have degraded. Incorrect Assay Conditions: pH, temperature, or buffer components may not be optimal. Enzyme Concentration Too High: The amount of SmCB1 may be too high for the inhibitor concentration range. | - Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). - Verify the assay buffer is at the optimal pH for SmCB1 activity (typically pH 4.5-5.5) and contains a reducing agent like DTT (e.g., 2.5 mM).[1][2] - Perform an enzyme titration to determine the optimal SmCB1 concentration that results in a linear reaction rate. |
| Inconsistent or variable results between replicates | Pipetting Errors: Inaccurate or inconsistent dispensing of enzyme, substrate, or inhibitor. Incomplete Mixing: Reagents not uniformly distributed in the assay wells. Temperature Fluctuations: Inconsistent incubation temperatures. | - Use calibrated pipettes and proper pipetting techniques. - Gently mix the contents of each well after adding each reagent, avoiding bubbles. - Ensure the microplate reader and incubators are set to a stable temperature (e.g., 37°C).[1] |
| Inhibitor precipitation in assay buffer | Low Solubility: this compound may have limited solubility in the aqueous assay buffer. High Final DMSO Concentration: The concentration of the solvent (usually DMSO) carrying the inhibitor may be too high. | - Prepare a higher concentration stock of this compound in 100% DMSO and use a smaller volume in the final assay to keep the final DMSO concentration low (typically ≤1%). - Visually inspect the wells for any precipitate after adding the inhibitor. If precipitation occurs, lower the inhibitor concentration or test alternative buffer formulations. |
| High background signal | Substrate Instability: The fluorogenic substrate may be auto-hydrolyzing. Contaminated Reagents: Buffers or other reagents may be contaminated. | - Run a control with only the substrate and assay buffer (no enzyme) to measure the rate of auto-hydrolysis. Subtract this background rate from all measurements. - Prepare fresh buffers and solutions using high-purity water and reagents. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in an enzyme inhibition assay?
Based on its reported potency, a good starting point for a dose-response experiment is to use a serial dilution of this compound that brackets its reported Ki value of 0.05 µM (or 50 nM).[3][4] A suggested range would be from 1 nM to 10 µM to generate a full inhibition curve.
2. What are the key components and conditions for a typical SmCB1 inhibition assay?
A standard assay includes:
-
Enzyme: Recombinant SmCB1 (e.g., 0.6 nM).
-
Substrate: A fluorogenic substrate such as Cbz-Phe-Arg-AMC (e.g., 20 µM).
-
Inhibitor: this compound at various concentrations.
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing a reducing agent like 2.5 mM dithiothreitol (B142953) (DTT) and 0.1% PEG 1500.
-
Pre-incubation: The enzyme is typically pre-incubated with the inhibitor for a short period (e.g., 5 minutes) before adding the substrate to allow for binding.
-
Detection: The release of the fluorescent product (AMC) is monitored over time using a microplate reader with excitation and emission wavelengths of 360 nm and 465 nm, respectively.
3. How can I determine the IC50 value of this compound?
To determine the half-maximal inhibitory concentration (IC50), you should:
-
Perform an enzyme inhibition assay with a range of this compound concentrations.
-
Measure the initial reaction rates at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to calculate the IC50 value.
4. Why is a reducing agent like DTT included in the assay buffer?
SmCB1 is a cysteine protease, and the catalytic cysteine residue in its active site needs to be in a reduced state to be active. DTT prevents the oxidation of this critical cysteine, ensuring the enzyme remains active throughout the experiment.
Experimental Protocols
Protocol 1: SmCB1 Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound.
Materials:
-
Recombinant SmCB1 enzyme
-
This compound
-
Fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC)
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, 2.5 mM DTT, 0.1% PEG 1500
-
100% DMSO
-
96-well black microplates
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the SmCB1 enzyme to the desired final concentration (e.g., 0.6 nM) in cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for the control)
-
SmCB1 enzyme
-
-
Pre-incubation: Mix gently and pre-incubate the enzyme with the inhibitor for 5 minutes at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) over time (e.g., every minute for 15-30 minutes).
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves). Determine the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
References
- 1. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual Strategy to Design New Agents Targeting Schistosoma mansoni: Advancing Phenotypic and Sm CB1 Inhibitors for Improved Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining SmCB1 Inhibitor Delivery in Animal Studies
Troubleshooting Guide
This guide addresses common challenges researchers may encounter during the in vivo evaluation of SmCB1 inhibitors.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I observing poor bioavailability of my SmCB1 inhibitor after oral administration? | Many small molecule inhibitors have low aqueous solubility. The compound may be precipitating in the gastrointestinal tract. The compound may be subject to extensive first-pass metabolism in the liver. | - Formulation: Develop an enabling formulation such as an amorphous solid dispersion (ASD) to improve dissolution.[1] - Solubility Assessment: Conduct kinetic and thermodynamic solubility studies in biorelevant media (e.g., simulated gastric and intestinal fluids for the specific animal model).[1] - Route of Administration: Consider alternative administration routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism.[2] - PBPK Modeling: Utilize physiologically based pharmacokinetic (PBPK) modeling to predict in vivo performance and guide formulation development.[1] |
| 2. My SmCB1 inhibitor shows high potency in vitro but limited efficacy in our animal model of schistosomiasis. What could be the reason? | The inhibitor may have poor pharmacokinetic properties (e.g., rapid clearance, low exposure at the target site). The dosing regimen (dose and frequency) may be suboptimal. The inhibitor may not be reaching the parasite's gut where SmCB1 is localized.[3] | - Pharmacokinetic Studies: Conduct a full pharmacokinetic profiling study to determine key parameters like Cmax, Tmax, AUC, and half-life. - Dose-Response Study: Perform a dose-ranging study to establish a clear relationship between the administered dose and the desired therapeutic effect. - Target Engagement: If possible, develop an assay to measure target engagement in the parasite after treatment. This could involve measuring the activity of SmCB1 in worms recovered from treated animals. |
| 3. We are observing unexpected toxicity or off-target effects in our animal studies. How can we address this? | The inhibitor may be interacting with host cathepsins or other proteases due to a lack of specificity. The formulation vehicle itself could be causing adverse effects. | - Selectivity Profiling: Screen the inhibitor against a panel of host cysteine proteases to assess its selectivity. - Vehicle Toxicity Study: Conduct a study with the vehicle alone to rule out any vehicle-related toxicity. - Dose Reduction: Evaluate if a lower dose can maintain efficacy while reducing toxicity. - Chemical Modification: If off-target activity is confirmed, medicinal chemistry efforts may be needed to design more selective analogs. |
| 4. There is high variability in the therapeutic outcomes between individual animals in the same treatment group. What can we do to improve consistency? | Inconsistent dosing technique. Variability in the parasite burden between animals. Genetic variability in outbred animal models. | - Standardize Procedures: Ensure all personnel are thoroughly trained and follow standardized protocols for formulation preparation and administration. - Infection Synchronization: Implement a stringent protocol for parasite infection to ensure a consistent worm burden across all animals. - Use of Inbred Strains: Consider using inbred mouse or hamster strains to reduce biological variability. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the primary role of SmCB1 in Schistosoma mansoni? | SmCB1 is a crucial cysteine peptidase located in the gut of the schistosome parasite. It plays a vital role in the digestion of host blood proteins, such as hemoglobin and serum albumin, which are essential for the parasite's growth, development, and reproduction. Targeting SmCB1 is a validated strategy for developing new anti-schistosomal drugs. |
| 2. What are some common formulation strategies for delivering hydrophobic SmCB1 inhibitors in animal studies? | For preclinical studies, SmCB1 inhibitors are often formulated in a mixture of solvents to ensure solubility. Common vehicle systems include combinations of DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, and saline. For oral delivery, amorphous solid dispersions (ASDs) can be developed to enhance dissolution and absorption. |
| 3. What are the recommended routes of administration for SmCB1 inhibitors in rodent models? | The choice of administration route depends on the physicochemical properties of the inhibitor and the experimental goals. Common routes include: - Oral (PO): For evaluating potential orally active drugs. - Intraperitoneal (IP): Often used in early efficacy studies to ensure systemic exposure. - Subcutaneous (SC): Can provide a more sustained release profile. - Intravenous (IV): Primarily used for pharmacokinetic studies to determine parameters like clearance and volume of distribution, though it may lead to rapid inactivation for some compounds. |
| 4. How is the efficacy of an SmCB1 inhibitor typically assessed in an animal model of schistosomiasis? | Efficacy is primarily determined by parasitological parameters. This involves sacrificing the animals at a specific time point post-infection and quantifying: - Worm Burden Reduction: Counting the number of adult worms recovered from the mesenteric veins and liver and comparing it to an untreated control group. - Egg Burden Reduction: Counting the number of eggs in the liver and intestine. - Egg Viability: Assessing the developmental stage and viability of the eggs (oogram). |
| 5. What animal models are commonly used for testing SmCB1 inhibitors? | The most common animal models for schistosomiasis are mice (e.g., C57BL/6, BALB/c) and Syrian hamsters. Hamsters are particularly good hosts for S. haematobium, while mice are widely used for S. mansoni infections. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected SmCB1 Inhibitors
| Inhibitor | Type | Potency (k_2nd) [M⁻¹s⁻¹] | Reference |
| K11777 | Vinyl Sulfone | ~2 x 10⁵ | |
| WRR-286 | Vinyl Sulfone | ~2 x 10⁵ | |
| WRR-391 | Vinyl Sulfone | ~2 x 10⁵ |
This table summarizes the second-order rate constants for potent vinyl sulfone inhibitors, indicating a rapid rate of enzyme inactivation.
Table 2: Protective Efficacy of SmCB1 as a Vaccine Antigen in Animal Models
| Immunogen | Animal Model | Challenge Parasite | Worm Burden Reduction (%) | Reference |
| Active rSmCB1 | CD-1 Mice | S. mansoni | Up to 60% | |
| Active rSmCB1 | Syrian Hamsters | S. haematobium | >70% | |
| SmCB1 + SmCL3 | Syrian Hamsters | S. haematobium | >70% | |
| SmCB1 + SG3PDH/PRX-MAP | Mice | S. mansoni | 75% |
This table highlights the protective efficacy achieved by immunizing animals with the SmCB1 enzyme, which underscores its importance as a therapeutic target.
Experimental Protocols
Protocol: In Vivo Efficacy of a Generic SmCB1 Inhibitor in a Mouse Model of S. mansoni Infection
-
Animal Model:
-
Use female C57BL/6 mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
-
Parasite Infection:
-
Expose each mouse percutaneously to approximately 100-120 S. mansoni cercariae.
-
-
Inhibitor Formulation:
-
Prepare the SmCB1 inhibitor in a vehicle suitable for the chosen administration route (e.g., 10% DMSO, 40% PEG 400, 50% Saline for IP injection).
-
Prepare the formulation fresh daily before administration.
-
-
Treatment Regimen:
-
Initiate treatment at a predefined time post-infection (e.g., 21 or 35 days, corresponding to the presence of juvenile or adult worms).
-
Divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: SmCB1 inhibitor (e.g., 25 mg/kg).
-
Group 3: SmCB1 inhibitor (e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., Praziquantel).
-
-
Administer the treatment once or twice daily for a period of 5-7 consecutive days.
-
-
Efficacy Assessment:
-
At 49 days post-infection, euthanize the mice.
-
Perfuse the hepatic portal system and mesenteric veins to recover adult worms.
-
Count the number of male and female worms for each mouse to determine the total worm burden.
-
Collect the liver, weigh it, and digest a portion in 5% KOH to count the number of eggs per gram of tissue.
-
Calculate the percentage reduction in worm and egg burden for each treatment group relative to the vehicle control group.
-
-
Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., Mann-Whitney U test) to determine the significance of the observed reductions. A p-value of <0.05 is typically considered significant.
-
Visualizations
Caption: Workflow for in vivo efficacy testing of an SmCB1 inhibitor.
Caption: Role of SmCB1 in parasite nutrition and point of inhibition.
References
Technical Support Center: Prevention of SmCB1 Inhibitor Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of small molecule inhibitors targeting Schistosoma mansoni cathepsin B1 (SmCB1). While specific data for a compound designated "SmCB1-IN-1" is not publicly available, this guide outlines general best practices and troubleshooting strategies applicable to small molecule inhibitors used in research against this target.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for small molecule inhibitors of SmCB1 in experimental settings?
Small molecule inhibitors can degrade due to a variety of factors, including:
-
Chemical Instability: The inherent chemical structure of the inhibitor may be susceptible to hydrolysis or oxidation in aqueous solutions. The pH of the buffer can significantly impact the stability of ionizable compounds.[1][2]
-
Enzymatic Degradation: If working with cell lysates or in cell culture, proteases and other enzymes present in the experimental system can metabolize the inhibitor.
-
Temperature Sensitivity: Elevated temperatures, such as the 37°C required for many biological assays, can accelerate the degradation of thermally labile compounds.[2]
-
Photodegradation: Exposure to light can cause degradation of photosensitive molecules.
-
Improper Storage: Repeated freeze-thaw cycles and improper storage of stock solutions can lead to degradation over time. Water absorption by hygroscopic solvents like DMSO can also dilute the stock concentration.[1]
Q2: How should I prepare and store stock solutions of SmCB1 inhibitors to ensure their stability?
Proper preparation and storage are critical for maintaining the integrity of your inhibitor.[1]
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the inhibitor is highly soluble. DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2]
-
Storage Conditions: Store aliquots at -20°C or -80°C for long-term stability. For short-term storage, 4°C may be acceptable, but always consult the manufacturer's datasheet.[1] Protect from light by using amber vials or wrapping vials in foil.
Q3: My SmCB1 inhibitor is precipitating when I dilute it into my aqueous assay buffer. What can I do?
Precipitation is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous buffer.[1] Here are some solutions:
-
Lower the Final Concentration: The inhibitor may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[1]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <1%) to avoid solvent effects and cytotoxicity.[1]
-
Use a Co-solvent: Consider using a co-solvent system to improve solubility.[1]
-
Adjust Buffer pH: The solubility of many compounds is pH-dependent. Experiment with different pH values to find the optimal range for your inhibitor's solubility.[1]
-
Sonication: Gentle sonication can help to dissolve precipitated compounds.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of inhibitor activity over the course of the experiment. | The inhibitor is degrading in the assay medium.[1] | Perform a time-course experiment to measure inhibitor activity at different time points. This can help determine the rate of degradation.[1] |
| The inhibitor is binding to plasticware.[2] | Use low-protein-binding plates and pipette tips. Include a control without cells or enzyme to assess non-specific binding.[2] | |
| High variability between experimental replicates. | Inconsistent sample handling and processing.[2] | Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy.[2] |
| Incomplete solubilization of the inhibitor.[2] | Confirm the complete dissolution of the compound in the stock solution and assay media.[2] | |
| Unexpected experimental results or off-target effects. | The inhibitor is impure or has degraded into active byproducts. | Verify the purity of your inhibitor using analytical techniques like HPLC-MS. |
| The solvent (e.g., DMSO) is affecting the assay.[1] | Always include a vehicle control with the same final solvent concentration as your experimental samples.[1] |
Data Summary
Table 1: Recommended Storage Conditions for Small Molecule Inhibitor Stock Solutions
| Storage Format | Solvent | Temperature | Typical Stability | Best Practices |
| Solid (Powder) | N/A | -20°C | Up to 3 years[1] | Keep desiccated to prevent hydration.[1] |
| 4°C | Up to 2 years[1] | Check datasheet for specific recommendations.[1] | ||
| Solution | 100% DMSO | -20°C or -80°C | Months to years (compound-dependent) | Aliquot into single-use vials to avoid freeze-thaw cycles.[2] Use anhydrous DMSO. |
| Aqueous Buffer | 4°C | Days to weeks (highly compound-dependent) | Prepare fresh for each experiment if possible. |
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Assay Buffer
This protocol is designed to determine the stability of an SmCB1 inhibitor in a specific assay buffer over time.
Materials:
-
SmCB1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, with reducing agents like DTT)[3]
-
HPLC-MS system
-
Incubator at the desired experimental temperature (e.g., 37°C)
Methodology:
-
Prepare a solution of the SmCB1 inhibitor in the assay buffer at the final experimental concentration.
-
Immediately take a sample (t=0) and analyze it by HPLC-MS to determine the initial concentration and purity of the inhibitor.
-
Incubate the remaining solution at the experimental temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC-MS to quantify the remaining inhibitor concentration and identify any degradation products.
-
Plot the percentage of remaining inhibitor versus time to determine the stability profile.
Visualizations
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Caption: Role of SmCB1 in parasite nutrition and its inhibition.
References
Validation & Comparative
Comparative Analysis of SmCB1-IN-1 Cross-reactivity with Human Cathepsins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitor SmCB1-IN-1's cross-reactivity with human cathepsins, supported by available experimental data and detailed protocols.
This compound, also identified as compound 2h in recent literature, is a potent inhibitor of Schistosoma mansoni cathepsin B1 (SmCB1), a crucial enzyme for the parasite's survival.[1] With a Ki of 0.050 µM against SmCB1, this inhibitor presents a promising avenue for the development of new treatments for schistosomiasis.[1] However, a critical aspect of its preclinical evaluation is its selectivity profile against human host enzymes, particularly the homologous family of cathepsin proteases, to minimize off-target effects.
Quantitative Inhibitory Activity
This compound demonstrates notable selectivity for the parasitic enzyme over its human counterparts. Experimental data indicates a low level of inhibition against human cathepsin B (CatB) and cathepsin L (CatL) at a concentration significantly higher than its inhibitory constant for SmCB1. This selectivity is a key indicator of a potentially favorable therapeutic window.
| Target Enzyme | Inhibitor | Concentration | % Inhibition | K_i (µM) |
| S. mansoni Cathepsin B1 (SmCB1) | This compound | - | - | 0.050 |
| Human Cathepsin B (hCatB) | This compound | 20 µM | 29% | Not Reported |
| Human Cathepsin L (hCatL) | This compound | 20 µM | 37% | Not Reported |
Table 1: Inhibitory activity of this compound against Schistosoma mansoni SmCB1 and human off-target cathepsins. Data sourced from Fuchs N, et al., ACS Infect Dis. 2024.[1]
Experimental Protocols
The determination of inhibitory activity and cross-reactivity of this compound against SmCB1 and human cathepsins is performed using a fluorogenic substrate assay. This method measures the rate of cleavage of a specific substrate that releases a fluorescent molecule, allowing for the quantification of enzyme activity.
Principle of the Assay
The assay quantifies the enzymatic activity of cathepsins by monitoring the hydrolysis of a fluorogenic peptide substrate, such as Z-Phe-Arg-AMC (Z-FR-AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by a cathepsin, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and the increase in fluorescence intensity is directly proportional to the enzyme's activity. The inhibitory potential of a compound is determined by measuring the reduction in this fluorescence in the presence of the inhibitor.
Materials and Reagents
-
Recombinant human cathepsin B and L
-
Recombinant S. mansoni cathepsin B1
-
Fluorogenic substrate: Z-Phe-Arg-AMC
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 2.5 mM dithiothreitol (B142953) (DTT) and 0.1% PEG 6000.
-
Inhibitor: this compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure for Inhibition Assay
-
Enzyme Preparation: Prepare working solutions of the recombinant enzymes (SmCB1, human Cathepsin B, human Cathepsin L) in the assay buffer. The final concentration of the enzyme in the assay should be in the low nanomolar range and determined empirically to give a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Assay Setup: To the wells of a 96-well microplate, add the following in triplicate:
-
Blank (no enzyme): Assay buffer and substrate.
-
Positive Control (no inhibitor): Enzyme solution, assay buffer, and a corresponding volume of DMSO (vehicle control).
-
Inhibitor Test: Enzyme solution and the desired concentration of the this compound solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC to all wells to initiate the enzymatic reaction. The final concentration of the substrate is typically around 20 µM.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm. Readings are taken kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
-
For determination of the inhibition constant (Ki), the data is fitted to appropriate enzyme kinetic models.
-
Visualizing the Workflow and Selectivity
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the desired selectivity profile of an ideal SmCB1 inhibitor.
Caption: Experimental workflow for assessing cathepsin inhibition.
Caption: Desired selectivity of this compound.
References
Validating the Anti-Schistosomal Effects of SmCB1 Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of a representative SmCB1 inhibitor, K11777, with the current standard-of-care anti-schistosomal drug, Praziquantel (B144689) (PZQ). The data presented is based on experimental evidence from murine models of Schistosoma mansoni infection. While the specific compound "SmCB1-IN-1" is not sufficiently characterized in publicly available literature, K11777 serves as a well-studied vinyl sulfone inhibitor of the S. mansoni cathepsin B1 (SmCB1), a cysteine protease crucial for the parasite's digestion of host blood proteins and overall survival.[1][2]
Comparative Efficacy of SmCB1 Inhibitor (K11777) and Praziquantel
The following tables summarize the in vivo efficacy of K11777 and Praziquantel in reducing worm and egg burdens in mice infected with Schistosoma mansoni.
Table 1: In Vivo Efficacy of SmCB1 Inhibitor (K11777) against S. mansoni in Mice
| Treatment Schedule | Dosage | Route of Administration | Worm Burden Reduction (%) | Liver Egg Count Reduction (%) | Reference |
| Early (Days 1-14 post-infection) | 25 mg/kg (twice daily) | Intraperitoneal | Significant reduction leading to parasitological cure in 5 of 7 cases | Elimination of parasite eggs | [3][4] |
| Late (Days 30-37 post-infection) | 50 mg/kg (twice daily) | Intraperitoneal | Significant reduction | Significant reduction | [3] |
| Long-course (Days 7-42 post-infection) | Not specified | Intraperitoneal | Female: 80%, Male: 79% | Dramatically reduced | [1] |
Table 2: In Vivo Efficacy of Praziquantel (PZQ) against S. mansoni in Mice
| Treatment Schedule | Dosage | Route of Administration | Worm Burden Reduction (%) | Liver Egg Count Reduction (%) | Reference |
| Pretreatment | Not specified | Not specified | ~48% to 60% | ~47% to 73% | [5] |
| Single Dose (Adult Worms) | 400 mg/kg | Not specified | Significant reduction in male worms; no significant effect on female worms | Not specified | [6] |
| Single Dose (Adult Worms) | 250 mg/kg (as CLPF-SLNs) | Oral | Significantly improved efficacy | Significantly improved efficacy | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative in vivo protocols for testing anti-schistosomal drug efficacy in a murine model.
Protocol 1: General In Vivo Efficacy Testing of Anti-Schistosomal Compounds
1. Animal Model and Infection:
-
Animal: Female BALB/c mice, 5-6 weeks old.[8]
-
Infection: Mice are subcutaneously injected with approximately 150 S. mansoni cercariae.[8][9]
-
Acclimatization: Animals are allowed to acclimatize for a specified period before and after infection.
2. Drug Preparation and Administration:
-
Vehicle: The investigational compound (e.g., K11777) or Praziquantel is formulated in a suitable vehicle (e.g., water, or a solution containing Tween-80 and PBS).
-
Administration: The drug is administered via a specified route, commonly intraperitoneal (i.p.) or oral gavage, at predetermined dosages and schedules (e.g., twice daily for a set number of days).[3][8] Control groups receive the vehicle alone.[9]
3. Assessment of Parasitological Burden:
-
Timing: Mice are euthanized at a specific time point post-infection (e.g., 49 days).[8][9]
-
Worm Recovery: Adult worms are recovered from the hepatic portal vein and mesenteric veins by perfusion.[10] The number of male and female worms is counted.
-
Egg Burden Quantification: A known weight of the liver and intestine is digested in a potassium hydroxide (B78521) solution. The liberated eggs are counted under a microscope to determine the number of eggs per gram of tissue.
4. Evaluation of Organ Pathology:
-
Organ Weight: The liver and spleen are weighed to assess hepato- and splenomegaly.[4]
-
Histopathology: Liver tissue sections are stained (e.g., with hematoxylin (B73222) and eosin) to visualize and measure the size of egg-induced granulomas.[8][9]
-
Biochemical Markers: Blood samples can be collected to measure liver enzyme levels (e.g., alanine (B10760859) aminotransferase) as an indicator of hepatocellular damage.[4]
Visualizing Mechanisms and Workflows
Signaling Pathway of SmCB1 Inhibition
The proposed mechanism of action for SmCB1 inhibitors involves the disruption of the parasite's feeding and survival processes.
Caption: Proposed mechanism of SmCB1 inhibition in Schistosoma.
Experimental Workflow for In Vivo Anti-Schistosomal Drug Testing
The following diagram outlines the typical workflow for evaluating the efficacy of anti-schistosomal compounds in a murine model.
Caption: Standard workflow for in vivo anti-schistosomal drug efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schistosomiasis mansoni: novel chemotherapy using a cysteine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schistosomiasis Mansoni: Novel Chemotherapy Using a Cysteine Protease Inhibitor | PLOS Medicine [journals.plos.org]
- 5. Praziquantel Pretreatment Reduces Schistosoma japonicum Infection in Mice by Targeting Immature Worm Stages [mdpi.com]
- 6. In vivo efficiency of praziquantel treatment of single-sex Schistosoma japonicum aged three months old in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Schistosomiasis Mansoni: Novel Chemotherapy Using a Cysteine Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schistosomiasis Mansoni: Novel Chemotherapy Using a Cysteine Protease Inhibitor | PLOS Medicine [journals.plos.org]
- 10. Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Comparative Guide to the SmCB1-IN-1 Binding Site on Schistosoma mansoni Cathepsin B1
A detailed analysis of experimental data confirms the binding site of the potent inhibitor SmCB1-IN-1 on Schistosoma mansoni cathepsin B1 (SmCB1), a critical enzyme for the parasite's survival. This guide provides a comparative overview of the binding mechanism of this compound, supported by data from crystallographic studies of analogous inhibitors, and outlines the experimental protocols for such investigations.
Schistosoma mansoni, a parasitic flatworm, is a major causative agent of human schistosomiasis, a debilitating disease affecting millions worldwide. The parasite relies on a variety of enzymes to digest host proteins for its nutrition and survival. Among these, the cysteine protease SmCB1 has emerged as a promising drug target. The development of potent and selective inhibitors of SmCB1, such as this compound, represents a key strategy in the quest for new anti-schistosomal therapies.
Confirmation of the this compound Binding Site: A Weight of Evidence Approach
While a crystal structure of SmCB1 in a direct complex with this compound (also known as Compound 2h) is not publicly available, its binding site within the catalytic cleft of the enzyme is strongly supported by a combination of computational modeling and extensive experimental data from structurally related inhibitors. This compound is a potent inhibitor with a reported Ki of 0.050 µM.[1] Structure-activity relationship (SAR) studies, such as the one that identified this compound, typically utilize molecular docking to predict the binding poses of new compounds based on the known crystal structures of the target enzyme with other ligands.
The active site of SmCB1 is a well-defined cleft containing a catalytic triad (B1167595) of Cysteine (Cys100), Histidine (His270), and Asparagine (Asn290).[2] Numerous crystallographic studies of SmCB1 in complex with various classes of inhibitors, including vinyl sulfones, epoxides, and azanitriles, have consistently revealed that these molecules bind covalently to the catalytic Cys100 residue and occupy the surrounding substrate-binding pockets (S1, S2, S3, etc.).[2][3]
Molecular docking studies of novel inhibitors, such as those designed by Alzain and Elbadwi, have identified key hydrogen bond interactions with residues including Gln94, Gly144, Gly269, and Glu316, further defining the crucial interaction points within the SmCB1 active site.[4] Given the structural similarities and the mechanism of action of covalent inhibitors, it is highly probable that this compound also targets the catalytic Cys100 and engages with adjacent residues in the active site cleft.
Comparative Analysis of Inhibitor Binding to SmCB1
To provide a clear comparison of how different inhibitors engage the SmCB1 active site, the following table summarizes key quantitative data and interacting residues for several experimentally characterized inhibitors. This data serves as a benchmark for understanding the likely binding mode of this compound.
| Inhibitor Class | Exemplar Inhibitor | PDB Code | Resolution (Å) | Inhibition Constant | Key Interacting Residues (Experimentally Confirmed) |
| Vinyl Sulfone | K11777 | --INVALID-LINK-- | 2.50 | IC50 = 1.0 nM | Cys100 (covalent bond), His180, His181, His270, Asn290 |
| Vinyl Sulfone | K11017 | --INVALID-LINK-- | 1.80 | IC50 = 2.5 nM | Cys100 (covalent bond), His270, Asn290 |
| Epoxide | CA074 | --INVALID-LINK-- | 1.30 | IC50 = 20 nM | Cys100 (covalent bond), Gln94, Trp292 |
| Azanitrile | Inhibitor 3a | --INVALID-LINK-- | 1.30 | Ki = 1.0 nM | Cys100 (covalent bond), His270 |
Experimental Protocols for Binding Site Confirmation
The determination of an inhibitor's binding site on a target protein like SmCB1 is a multi-step process involving protein production, characterization of inhibitory activity, and ultimately, structural elucidation.
Recombinant SmCB1 Expression and Purification
A nonglycosylated mutant of the SmCB1 zymogen is typically expressed in the yeast Pichia pastoris. The expressed protein is then purified and activated by incubation with S. mansoni legumain to remove the pro-peptide and yield the mature, active enzyme. All purification steps are conducted under reducing conditions to prevent oxidation of the active site cysteine.
SmCB1 Inhibition Assay
The inhibitory potency of compounds is quantified using a kinetic fluorescence assay.
-
Principle: The assay measures the rate of cleavage of a fluorogenic substrate, such as Cbz-Phe-Arg-AMC, by SmCB1. The release of the fluorescent AMC molecule is monitored over time.
-
Procedure:
-
The reaction is performed in a 96-well microplate format at 37°C.
-
A reaction mixture containing SmCB1 enzyme and the fluorogenic substrate in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5, with dithiothreitol) is prepared.
-
The inhibitor, at varying concentrations, is pre-incubated with the enzyme for a set period before the addition of the substrate.
-
The fluorescence is monitored continuously using a microplate reader at excitation and emission wavelengths of 360 nm and 465 nm, respectively.
-
The IC50 or Ki values are calculated from the resulting data.
-
Crystallization of SmCB1-Inhibitor Complexes
X-ray crystallography provides direct, high-resolution information about the binding mode of an inhibitor.
-
Complex Formation: The purified, active SmCB1 is incubated with a molar excess of the inhibitor to ensure complete binding. The formation of the complex can be monitored by activity assays.
-
Crystallization: The SmCB1-inhibitor complex is concentrated and subjected to crystallization screening using techniques like vapor diffusion in hanging drops. A variety of crystallization conditions (precipitants, pH, temperature) are tested to obtain high-quality crystals.
-
Structure Determination: The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the protein-inhibitor complex. This map allows for the precise determination of the inhibitor's binding pose and its interactions with the protein.
Visualizing the Path to Inhibition
The following diagrams illustrate the key processes involved in confirming the binding site of an inhibitor on SmCB1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Design of Cathepsin B1 Inhibitors as Potential Anti-Schistosomal Agents Using Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SmCB1-IN-1
For researchers, scientists, and drug development professionals working with SmCB1-IN-1, a potent inhibitor of S. mansoni cathepsin B1 (SmCB1), ensuring safe handling and proper disposal is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols based on general best practices for handling similar potent, small-molecule chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. This includes comprehensive protection for the eyes, skin, and respiratory system.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Gloves must be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound, which is a primary route of exposure. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety from initial handling to final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
